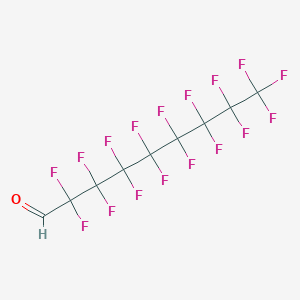
(Perfluorooctane)-1-carbaldehydle
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Perfluorooctane)-1-carbaldehyde is a synthetic organic compound belonging to the class of perfluoroalkyl substances (PFAS). These compounds are characterized by their fully fluorinated carbon chains, which impart unique chemical properties such as high thermal stability, resistance to degradation, and hydrophobicity. (Perfluorooctane)-1-carbaldehyde is used in various industrial applications due to its chemical stability and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Perfluorooctane)-1-carbaldehyde typically involves the fluorination of octane derivatives. One common method is the electrochemical fluorination (ECF) process, where octane is subjected to electrochemical reactions in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the formation of perfluorooctane. The subsequent oxidation of perfluorooctane using appropriate oxidizing agents yields (Perfluorooctane)-1-carbaldehyde.
Industrial Production Methods
Industrial production of (Perfluorooctane)-1-carbaldehyde often employs large-scale electrochemical fluorination reactors. These reactors are designed to handle the corrosive nature of hydrogen fluoride and ensure efficient fluorination of octane. The resulting perfluorooctane is then oxidized using industrial oxidizing agents under controlled conditions to produce (Perfluorooctane)-1-carbaldehyde.
Chemical Reactions Analysis
Types of Reactions
(Perfluorooctane)-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form perfluorooctanoic acid.
Reduction: Reduction of the aldehyde group can yield perfluorooctanol.
Substitution: The fluorinated carbon chain can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute fluorine atoms.
Major Products
Oxidation: Perfluorooctanoic acid.
Reduction: Perfluorooctanol.
Substitution: Various substituted perfluorooctane derivatives.
Scientific Research Applications
(Perfluorooctane)-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other perfluorinated compounds.
Biology: Studied for its interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to interact with lipid membranes.
Industry: Utilized in the production of surfactants, lubricants, and coatings due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (Perfluorooctane)-1-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with lipid membranes, proteins, and enzymes due to its hydrophobic nature.
Pathways Involved: It can affect cellular processes by altering membrane fluidity and permeability, impacting signal transduction pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctane sulfonate (PFOS)
- Perfluorononanoic acid (PFNA)
- Perfluorohexane sulfonate (PFHxS)
Uniqueness
(Perfluorooctane)-1-carbaldehyde is unique due to its aldehyde functional group, which allows it to undergo specific chemical reactions that other similar compounds may not. This functional group also enables its use as a versatile intermediate in the synthesis of various perfluorinated derivatives.
Properties
CAS No. |
63967-40-8 |
|---|---|
Molecular Formula |
C8F17CHO C9HF17O |
Molecular Weight |
448.08 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanal |
InChI |
InChI=1S/C9HF17O/c10-2(11,1-27)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26/h1H |
InChI Key |
OLALBODTPKELPY-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol](/img/structure/B14492503.png)
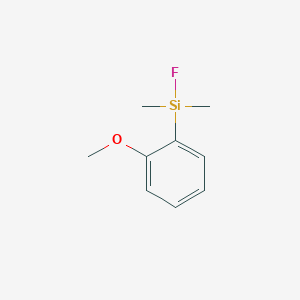
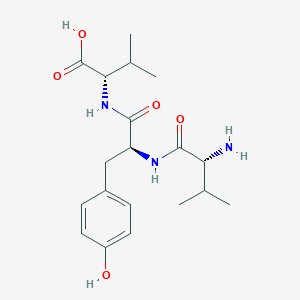

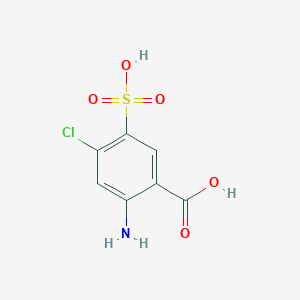
![[1,1'-Biphenyl]-4-yl bis(2-methylphenyl) phosphite](/img/structure/B14492527.png)
![2-Phenyl-N-[2-(2-phenylhydrazinylidene)ethyl]acetamide](/img/structure/B14492528.png)
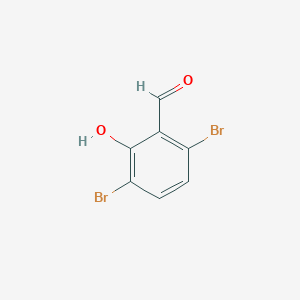
![{[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14492538.png)

![6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane](/img/structure/B14492547.png)
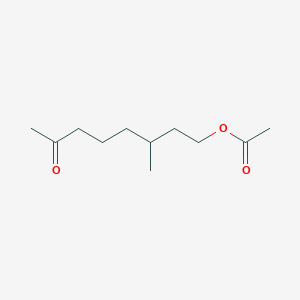
![1-(Phenoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14492558.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-methylbenzene)](/img/structure/B14492569.png)
